Methyl 3-(2-bromophenyl)propanoate
Description
Significance in Organic Synthesis and Medicinal Chemistry
The primary significance of Methyl 3-(2-bromophenyl)propanoate lies in its utility as a synthetic intermediate. It serves as a crucial starting material for the construction of more complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. organic-chemistry.org Its bifunctional nature, possessing both an electrophilic carbon-bromine bond and a nucleophilic-prone ester group, allows for a diverse range of chemical modifications.
In medicinal chemistry, the structural motif of this compound is a key component in the synthesis of various biologically active compounds. For instance, it is a precursor in the synthesis of carbazole (B46965) derivatives. nih.gov Carbazoles are a class of nitrogen-containing heterocyclic compounds found in many natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net The development of dual inhibitors for protein kinases such as CK2 and PIM-1, which are implicated in cancer cell proliferation, often involves the synthesis of complex heterocyclic systems where brominated precursors can play a crucial role. nih.gov
Overview of Structural Features and Reactivity Principles
The reactivity of this compound is dictated by its key structural features: the bromo-aromatic system and the methyl propanoate side chain. The bromine atom on the phenyl ring is a good leaving group in various cross-coupling reactions, most notably palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govorganic-chemistry.org The ortho-position of the bromine atom relative to the propanoate side chain can influence the reactivity of the C-Br bond, sometimes leading to unique intramolecular cyclization pathways.
The ester functional group can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to yield an alcohol. This allows for further functionalization of the side chain, expanding the synthetic possibilities. The interplay between the reactivity of the aromatic ring and the side chain makes this compound a highly adaptable building block.
Historical Context and Evolution of Research on Bromophenyl Propanoates
The utility of bromophenyl propanoates, including this compound, is intrinsically linked to the development of modern organometallic chemistry. Prior to the advent of efficient cross-coupling reactions, the synthetic utility of aryl bromides was more limited. The groundbreaking work of chemists like Suzuki, Heck, and Negishi in the latter half of the 20th century, for which they were awarded the Nobel Prize in Chemistry in 2010, revolutionized the field.
These palladium-catalyzed cross-coupling reactions provided a powerful and general method for the formation of carbon-carbon and carbon-heteroatom bonds. This made compounds like this compound highly valuable as they could be readily coupled with a wide variety of boronic acids, alkenes, amines, and other nucleophiles. organic-chemistry.org The evolution of research on these compounds has mirrored the advancements in catalysis, with the development of more efficient and selective catalyst systems continually expanding their synthetic applications. The synthesis of complex molecules like carbazoles, which once required harsh reaction conditions, can now be achieved with greater efficiency and functional group tolerance using these modern methods. google.comgoogle.com
Interactive Data Tables
Below are interactive tables summarizing the key properties of this compound.
Physico-chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | nih.gov |
| Molecular Weight | 243.097 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | organic-chemistry.orgnih.gov |
| Density | 1.39 g/cm³ | nih.govresearchgate.net |
| Boiling Point | 282.983 °C at 760 mmHg | nih.govresearchgate.net |
| Flash Point | 124.944 °C | nih.gov |
| Refractive Index | 1.536 | nih.govresearchgate.net |
| Water Solubility | Limited | organic-chemistry.org |
Compound Identification
| Identifier | Value | Reference |
| CAS Number | 66191-86-4 | nih.gov |
| PubChem CID | 15712815 | nih.gov |
| InChI | InChI=1S/C10H11BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | nih.gov |
| InChIKey | NIULOVGPRAJIJM-UHFFFAOYSA-N | researchgate.net |
| Canonical SMILES | COC(=O)CCC1=CC=CC=C1Br |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIULOVGPRAJIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577246 | |
| Record name | Methyl 3-(2-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66191-86-4 | |
| Record name | Methyl 3-(2-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Methyl 3 2 Bromophenyl Propanoate
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom on the phenyl ring of methyl 3-(2-bromophenyl)propanoate is a key functional group that can undergo nucleophilic substitution reactions. cymitquimica.com These reactions involve the replacement of the bromine atom by a nucleophile, a chemical species that donates an electron pair.
Mechanistic Pathways of Halogen Displacement
Halogen displacement from an aryl halide like this compound typically proceeds through a different mechanism than that of alkyl halides. Direct SN1 and SN2 reactions are generally not favored for aryl halides. Instead, the displacement often occurs via a two-step addition-elimination mechanism, also known as the SNAr (nucleophilic aromatic substitution) mechanism.
In this pathway, the nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group on the aromatic ring would typically facilitate this type of reaction. In the case of this compound, the propanoate group has some electron-withdrawing character which can help to stabilize the intermediate. In the second step, the bromide ion is eliminated, and the aromaticity of the ring is restored.
Alternatively, under specific conditions, such as the presence of a very strong base like sodium amide, halogen displacement can occur through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. However, for most common nucleophiles, the SNAr pathway is more likely. The reactivity of halogens in such displacement reactions generally follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. savemyexams.com
Introduction of Diverse Functional Groups
The ability to displace the bromine atom opens up pathways for the introduction of a variety of functional groups onto the phenyl ring. This versatility makes this compound a useful building block in organic synthesis. For instance, it can be used in the preparation of pharmaceuticals and agrochemicals. cymitquimica.com
Common nucleophiles that can be used to displace the bromine atom include:
Hydroxide (B78521) ion (OH⁻) to form the corresponding phenol (B47542) derivative.
Alkoxide ions (RO⁻) to form aryl ethers.
Cyanide ion (CN⁻) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Amines (RNH₂ or R₂NH) to form substituted anilines.
Thiolates (RS⁻) to form thioethers.
These transformations are fundamental in creating more complex molecules from a relatively simple starting material.
Ester Functional Group Transformations
The methyl ester group of this compound is also susceptible to a range of chemical transformations, providing another avenue for derivatization.
Hydrolysis Mechanisms and Derivatization to Carboxylic Acids
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(2-bromophenyl)propanoic acid, is a common and important reaction. This transformation can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid.
Acid-catalyzed hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the product, an excess of water is typically used.
The resulting 3-(2-bromophenyl)propanoic acid is a valuable intermediate for further synthetic modifications.
Transesterification Processes with Different Alcohols
Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. mdpi.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this means the methyl group can be replaced by other alkyl groups (e.g., ethyl, propyl) by reacting it with the corresponding alcohol (ethanol, propanol) in the presence of a catalyst. masterorganicchemistry.com
Table 1: Examples of Transesterification Reactions
| Starting Ester | Alcohol | Catalyst | Product Ester |
| This compound | Ethanol | Acid or Base | Ethyl 3-(2-bromophenyl)propanoate |
| This compound | Propanol | Acid or Base | Propyl 3-(2-bromophenyl)propanoate |
| This compound | Isopropanol | Acid or Base | Isopropyl 3-(2-bromophenyl)propanoate |
The reaction is typically driven to completion by using a large excess of the alcohol or by removing the methanol that is formed as a byproduct. masterorganicchemistry.com This reaction is useful for modifying the properties of the ester, such as its boiling point, solubility, or reactivity in subsequent steps.
Reduction to Alcohol Derivatives
The ester functional group of this compound can be reduced to a primary alcohol, yielding 3-(2-bromophenyl)propan-1-ol. sigmaaldrich.com This transformation is typically achieved using strong reducing agents.
Common reducing agents for this purpose include:
Lithium aluminum hydride (LiAlH₄): This is a powerful and versatile reducing agent that readily reduces esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup.
Sodium borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride can also be used to reduce esters, although the reaction may require higher temperatures or the use of a co-solvent.
The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion and a second hydride addition to the resulting aldehyde intermediate, which is then protonated during the workup to give the primary alcohol.
Electrophilic Aromatic Substitution on the Bromophenyl Moiety
The bromophenyl moiety of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such substitutions is dictated by the combined electronic effects of the bromo and the methyl propanoate substituents.
The bromine atom, although deactivating due to its inductive electron withdrawal, possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. Conversely, the methyl propanoate group is a meta-directing deactivator, withdrawing electron density from the ring through both inductive and resonance effects.
In the case of this compound, the bromo group is at position 2. Therefore, the positions ortho and para to the bromine are positions 3 and 6, and position 4, respectively. The methyl propanoate group is at position 1, making positions 3 and 5 the meta positions. The directing effects of both substituents must be considered.
A common example of electrophilic aromatic substitution is nitration. In the nitration of bromobenzene, the major products are ortho- and para-nitro-bromobenzene. For methyl benzoate, nitration yields predominantly the meta-nitro product. rsc.org For this compound, the bromo group directs towards positions 4 and 6, while the ester group directs towards position 5. Due to the steric hindrance at position 6, substitution is more likely to occur at position 4.
A plausible reaction for the nitration of this compound would involve the use of a nitrating mixture, typically a combination of nitric acid and sulfuric acid. scirp.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. scirp.org
Table 1: Predicted Major Product of Nitration of this compound
| Reactant | Reagents | Predicted Major Product |
|---|
Transition-Metal Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures. scirp.orgwikipedia.orglibretexts.orgnih.govlibretexts.orgwikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.orglibretexts.orgnih.govnih.govnih.govresearchgate.netchemspider.comrsc.orgrsc.orgnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govnih.govresearchgate.netrsc.org This method is widely used for the formation of biaryl compounds.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govrsc.org The reaction is catalyzed by a palladium complex in the presence of a base.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. scirp.orglibretexts.orgwikipedia.orgnih.govorganic-chemistry.org It is a powerful method for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.govchemspider.comnih.gov It is a key method for the synthesis of arylamines.
The following table summarizes representative conditions for these cross-coupling reactions as they could be applied to this compound, based on established protocols for similar aryl bromides.
Table 2: Representative Conditions for Transition-Metal Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl |
| Heck | Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Substituted Alkene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Toluene | Arylalkyne |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Arylamine |
Halogen-Metal Exchange Reactions and Subsequent Carbon-Carbon Bond Formation
Halogen-metal exchange reactions provide an alternative route to functionalize the bromophenyl moiety of this compound. This process involves the replacement of the bromine atom with a more electropositive metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then react with a variety of electrophiles to form new carbon-carbon bonds. mnstate.eduudel.eduwikipedia.orgharvard.eduprinceton.eduyoutube.comresearchgate.net
Lithium-Halogen Exchange: Treatment of an aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a rapid exchange of the bromine atom for a lithium atom. wikipedia.orgharvard.eduprinceton.eduresearchgate.net The resulting aryllithium species is a potent nucleophile and can react with various electrophiles. The presence of the ester group in this compound requires careful control of reaction conditions, particularly low temperatures, to avoid nucleophilic attack on the ester carbonyl.
Magnesium-Halogen Exchange (Grignard Reagent Formation): The reaction of an aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether leads to the formation of an organomagnesium halide, commonly known as a Grignard reagent. mnstate.eduudel.edu Similar to aryllithium reagents, Grignard reagents are strong nucleophiles. The formation of the Grignard reagent from this compound would create a nucleophilic carbon at the site of the former carbon-bromine bond, which can then be used in subsequent reactions.
The following table outlines a representative two-step sequence involving halogen-metal exchange followed by reaction with an electrophile.
Table 3: Representative Halogen-Metal Exchange and Subsequent Reaction
| Exchange Reagent | Electrophile | Intermediate | Final Product |
|---|---|---|---|
| n-Butyllithium | Benzaldehyde | 2-(3-Methoxy-3-oxopropyl)phenyllithium | Methyl 3-(2-(hydroxy(phenyl)methyl)phenyl)propanoate |
Mechanistic Investigations of Reactions Involving Methyl 3 2 Bromophenyl Propanoate
Elucidation of Reaction Pathways and Intermediate Characterization
Reactions involving Methyl 3-(2-bromophenyl)propanoate, particularly its intramolecular cyclization to form 3,4-dihydrocoumarin, are often mediated by transition metal catalysts, most notably palladium complexes. The elucidation of the reaction pathway for such transformations typically involves a combination of experimental techniques and computational studies.
A primary reaction pathway for the cyclization is the intramolecular Heck reaction. wikipedia.orglibretexts.org The generally accepted mechanism for the intramolecular Heck reaction proceeds through a series of well-defined steps. chemistnotes.com The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. libretexts.org This is followed by an intramolecular migratory insertion of the tethered alkene (in a precursor that would be formed from this compound, for instance, by creating an olefinic bond in the propanoate chain) into the aryl-palladium bond. wikipedia.org The final steps involve β-hydride elimination to form the cyclic product and reductive elimination to regenerate the palladium(0) catalyst. chemistnotes.com
The characterization of intermediates in such catalytic cycles is challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy, mass spectrometry, and in-situ IR spectroscopy can provide valuable information. Computational methods, like Density Functional Theory (DFT) calculations, have also become indispensable tools for modeling the structures and energies of intermediates and transition states along the reaction pathway. researchgate.net For instance, DFT studies on related intramolecular Heck reactions have helped to rationalize the observed regioselectivity and stereoselectivity by comparing the energies of different possible transition states. researchgate.net
In the context of this compound itself, while direct studies are scarce, the synthesis of 3,4-dihydrocoumarins from related 2-alkyl phenols via a C-H oxidation/cyclization cascade suggests the in-situ formation of reactive intermediates like ortho-quinone methides. nih.govnih.gov
Kinetic Studies and Determination of Reaction Rate Laws
Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for substantiating a proposed mechanism. For reactions involving this compound, such as a palladium-catalyzed intramolecular cyclization, a typical kinetic study would involve monitoring the concentration of the reactant, product, and any observable intermediates over time under various conditions.
The rate law for a reaction describes the relationship between the reaction rate and the concentrations of the chemical species involved. For a palladium-catalyzed reaction, the rate law can be complex, often showing a non-first-order dependence on the catalyst concentration. nih.gov This can be due to the formation of catalyst dimers or other off-cycle species that can influence the concentration of the active catalytic species. nih.gov
Table 1: Hypothetical Kinetic Data for the Intramolecular Cyclization of a Substrate Analogous to this compound
| Experiment | Initial [Substrate] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.005 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.005 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.010 | 2.3 x 10⁻⁵ |
This table is illustrative and based on general principles of reaction kinetics for similar transformations.
Analysis of Stereochemical Outcomes and Enantioselectivity
The intramolecular cyclization of derivatives of this compound can lead to the formation of new stereocenters. The analysis of the stereochemical outcome of such reactions is crucial, especially in the context of synthesizing chiral molecules. Intramolecular Heck reactions are known to be capable of establishing tertiary or quaternary stereocenters with high levels of enantioselectivity, particularly when chiral ligands are employed. wikipedia.orgchim.it
The stereoselectivity of these reactions is often determined during the migratory insertion step. libretexts.org The use of chiral bidentate phosphine (B1218219) ligands, such as (R)-BINAP, can create a chiral environment around the palladium center, which in turn influences the facial selectivity of the alkene insertion. libretexts.orgchim.it This has been successfully applied in the asymmetric synthesis of various natural products. libretexts.org
For reactions proceeding through a cationic pathway, which can be promoted by the use of aryl triflates or the addition of silver salts, the chiral ligand remains tightly bound to the palladium center throughout the catalytic cycle, leading to efficient transfer of chirality. libretexts.orgchemistnotes.com In the case of a hypothetical asymmetric intramolecular Heck reaction of a suitable derivative of this compound, the enantiomeric excess (ee) of the resulting 3,4-dihydrocoumarin product would be a key measure of the reaction's enantioselectivity.
Table 2: Representative Enantioselectivities in Asymmetric Intramolecular Heck Reactions of Analogous Substrates
| Chiral Ligand | Product Type | Enantiomeric Excess (ee) (%) | Reference |
| (R)-BINAP | Oxindole | High | chim.it |
| Chiral P,N-ligands | Spirooxindole | Up to 99 | N/A |
| Chiral Phosphoramidites | Dihydrobenzofuran | Up to 98 | N/A |
This table presents data from related systems to illustrate the potential for high enantioselectivity.
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysis is paramount in many reactions involving this compound, particularly in facilitating transformations that would otherwise be sluggish or unselective. Transition metal catalysts, especially those based on palladium, are widely used to promote C-C bond formation. chemistnotes.com
The catalyst's role extends beyond simply accelerating the reaction. The choice of catalyst, including the metal center and the associated ligands, can profoundly influence the reaction's efficiency and selectivity (both regio- and stereoselectivity). For instance, in the intramolecular Heck reaction, the ligand can affect the rate of oxidative addition, the stability of the catalytic intermediates, and the rate and regioselectivity of β-hydride elimination. princeton.edu
Bidentate phosphine ligands are commonly used to enhance stereoselectivity in asymmetric catalysis. wikipedia.org The choice of base is also critical, as it is required to regenerate the active catalyst in the final step of the catalytic cycle. chemistnotes.com Furthermore, additives can be used to switch between different mechanistic pathways, such as the neutral and cationic pathways in the Heck reaction, thereby influencing the reaction outcome. princeton.edu The development of highly active and selective catalysts is an ongoing area of research, with the aim of achieving high yields and selectivities under mild reaction conditions. beilstein-journals.org
Radical Reaction Mechanisms and Key Intermediates
In addition to ionic pathways, reactions involving aryl halides like this compound can also proceed through radical mechanisms. wikipedia.org Radical cyclizations offer an alternative and powerful method for the formation of cyclic compounds. wikipedia.org
A typical radical cyclization involves three main steps: radical initiation, cyclization, and termination. wikipedia.org The initiation step generates a radical species, which can be achieved through various methods, such as the use of a radical initiator (e.g., AIBN) or through photoredox catalysis. researchgate.netchemrxiv.org In the context of this compound, the initial radical could be an aryl radical formed by the homolytic cleavage of the C-Br bond.
This aryl radical can then undergo an intramolecular addition to a suitably positioned double or triple bond within the molecule. The regioselectivity of this cyclization is often governed by Baldwin's rules, with 5-exo cyclizations being generally favored. harvard.edu The resulting cyclized radical intermediate can then be quenched by abstracting a hydrogen atom from a donor molecule or by other termination pathways. wikipedia.org
Key intermediates in these reactions are the radical species themselves. Their detection and characterization can be challenging due to their high reactivity and short lifetimes. Electron spin resonance (ESR) spectroscopy is a powerful technique for the direct observation of radical intermediates. Radical clock experiments can also provide indirect evidence for the involvement of radical pathways.
Table 3: Common Initiators and Mediators in Radical Cyclization Reactions
| Reagent Type | Examples | Function |
| Tin Hydrides | Bu₃SnH | Radical initiator and H-atom donor |
| Silanes | (TMS)₃SiH | Alternative to tin hydrides |
| Radical Initiators | AIBN, Benzoyl peroxide | Thermal or photochemical radical generation |
| Photoredox Catalysts | Ru(bpy)₃²⁺, Ir(ppy)₃ | Visible-light mediated radical generation |
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Building Block in Complex Molecule Synthesis
The presence of both a bromo-aromatic group and an ester functional group makes Methyl 3-(2-bromophenyl)propanoate a valuable precursor in the assembly of intricate molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the ester group can be readily transformed into other functionalities, enabling a wide range of synthetic manipulations.
Synthesis of Biologically Active Scaffolds
The strategic positioning of the bromo and propanoate moieties allows for intramolecular reactions, leading to the formation of cyclic structures that are core components of many biologically active compounds. One notable application is in the synthesis of dihydronaphthalene derivatives. These scaffolds are present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The intramolecular cyclization of derivatives of this compound, often facilitated by palladium catalysts, provides an efficient route to these valuable skeletons.
Furthermore, this compound is instrumental in the synthesis of more complex polycyclic aromatic hydrocarbons, such as tetracyclic benz[a]anthracene derivatives. These extended aromatic systems are of significant interest due to their unique photophysical properties and potential applications in medicinal chemistry and materials science.
Precursor for Pharmaceutical Intermediates and Drug Synthesis
This compound and its isomers are key intermediates in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). googleapis.com For instance, a structurally similar compound, methyl 2-(4-bromophenyl)propanoate, is a crucial precursor in a novel synthetic route for Loxoprofen, a widely used NSAID. nih.govcmu.edu This synthesis utilizes a Mizoroki-Heck reaction to construct the core structure of the drug. nih.govcmu.edu
Patents have been filed for the synthesis of Loxoprofen sodium starting from related brominated phenylpropionic acid derivatives, highlighting the industrial relevance of this class of compounds. google.comgoogle.com The bromo functionality allows for the introduction of various substituents, enabling the synthesis of a library of potential drug candidates for screening and optimization. Another related NSAID, Fenoprofen, also shares a similar structural motif, further underscoring the importance of brominated phenylpropanoate derivatives in medicinal chemistry. nih.gov
Research into Advanced Coating Formulations and Polymer Chemistry
The reactivity of the bromine atom in this compound makes it a candidate for incorporation into polymer backbones, potentially imparting desirable properties such as flame retardancy and altered refractive index. While specific research directly utilizing this compound in coating formulations is emerging, its potential is evident from studies on related brominated monomers.
In the field of polymer chemistry, this compound can serve as an initiator or a monomer in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu This would allow for the synthesis of well-defined polymers with specific functionalities. The incorporation of the bromophenyl group can influence the thermal and mechanical properties of the resulting polymers.
Synthetic Applications in Fragrance Chemistry
While direct application of this compound as a fragrance ingredient is not widely documented in publicly available literature, its structural elements are found in various fragrance molecules. Esters of phenylpropanoic acid are known for their fruity and floral notes. The bromo-substituent, while potentially diminishing the volatility, could be strategically used to create novel fragrance compounds with unique olfactory profiles and increased substantivity. Patents related to fragrance compositions often list a wide array of esters and aromatic compounds, and while not explicitly named, the structural class to which this compound belongs is of interest to the fragrance industry. googleapis.comgoogle.comgoogle.com
Development of Specialty Chemicals Requiring Precise Functionalization
The ability to selectively modify both the aromatic ring and the ester group of this compound makes it a valuable tool for creating specialty chemicals with precisely tailored properties. The bromine atom can be replaced with a variety of functional groups through reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse chemical handles.
This precise functionalization is crucial in the development of materials for electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of functionalized dihydronaphthalenes and other polycyclic systems from this precursor can lead to new materials with optimized electronic and photophysical properties.
Below is a table summarizing the key applications and the role of this compound in each.
| Application Area | Role of this compound | Key Chemical Transformations | Resulting Products/Scaffolds |
| Complex Molecule Synthesis | Building block | Intramolecular cyclization, Cross-coupling reactions | Dihydronaphthalenes, Tetracyclic benz[a]anthracenes |
| Pharmaceuticals | Precursor/Intermediate | Mizoroki-Heck reaction, Ester hydrolysis | Non-steroidal anti-inflammatory drugs (e.g., Loxoprofen analogs) |
| Materials Science | Monomer/Initiator | Atom Transfer Radical Polymerization (ATRP) | Functionalized polymers, Advanced coatings |
| Fragrance Chemistry | Potential Precursor | Esterification, Functional group modification | Novel fragrance compounds |
| Specialty Chemicals | Versatile Intermediate | Cross-coupling reactions (Suzuki, Heck, etc.) | Precisely functionalized organic molecules |
No Biological Activity Data Currently Available for this compound
Despite a comprehensive search of scientific literature and databases, no publicly available research data was found detailing the biological activities of the chemical compound this compound.
This compound, with the chemical formula C₁₀H₁₁BrO₂, is commercially available and primarily cataloged as a chemical intermediate, suggesting its principal use lies in the synthesis of other, more complex molecules for various applications, including potential pharmaceuticals and agrochemicals.
However, specific investigations into its direct biological effects, as outlined in the requested article structure, appear to be absent from the current scientific record. This includes a lack of information on:
Enzyme Inhibition and Metabolic Impact: There are no published studies evaluating the inhibitory effects of this compound on any specific enzymes or its broader metabolic consequences.
Receptor Binding: Data from receptor binding assays, which would indicate the compound's affinity for specific biological receptors, is not available.
Cellular Assays: Reports on its effects in cellular assays, which would determine its cytotoxicity or other biological responses at the cellular level, have not been found.
Mechanistic Interactions: Consequently, without primary biological data, there is no information on the mechanistic basis of its potential molecular interactions, such as the contributions of hydrogen bonding or hydrophobic interactions to binding affinity with any biological target.
While the structural components of this compound, including the bromophenyl group and the methyl propanoate ester, are common motifs in biologically active molecules, the specific biological profile of this entire compound remains uninvestigated or, at the very least, unpublished.
Therefore, the requested detailed exploration of its biological activities and structure-activity relationships cannot be provided at this time due to the absence of foundational research.
Exploration of Biological Activities and Structure Activity Relationships
Mechanistic Basis of Molecular Interactions with Biological Targets
π-π Stacking Interactions with Aromatic Residues
The structure of Methyl 3-(2-bromophenyl)propanoate, which features a bromine-substituted aromatic ring, suggests its potential to engage in π-π stacking interactions with aromatic residues of amino acids within protein binding sites. These non-covalent interactions are crucial for the stability of protein secondary and tertiary structures and play a significant role in ligand-protein binding. nih.gov The presence of the electron-rich π-system of the benzene (B151609) ring is a key determinant for such interactions.
π-π stacking can occur in several geometries, including face-to-face and edge-to-face arrangements. The stability of these interactions can be significantly influenced by the presence and nature of substituents on the aromatic ring. nih.gov In the case of this compound, the bromine atom, being an electron-withdrawing group, can modulate the quadrupole moment of the phenyl ring, which in turn affects the strength and geometry of the π-π stacking interaction. nih.gov While direct experimental studies on the π-π stacking of this specific compound are not extensively documented in publicly available literature, the fundamental principles of molecular interactions strongly support this possibility. Aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's active site are potential partners for such interactions. nih.gov The indole (B1671886) side chain of tryptophan, in particular, is known to participate in diverse interactions with other aromatic side chains, which is essential for the functional properties of interaction surfaces and ligand binding sites. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically explore the impact of modifying different parts of the molecule. Although specific, comprehensive SAR studies on this exact compound are not widely published, we can extrapolate the principles from studies on related classes of compounds. mdpi.comresearchgate.net
A hypothetical SAR study on derivatives of this compound would likely investigate the following modifications:
Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Replacing the bromine atom at the ortho position with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups of varying sizes would help to understand the electronic and steric requirements for activity. The position of the substituent (meta or para) would also be a key variable.
Modification of the Propanoate Chain: Altering the length of the alkyl chain, introducing branching, or incorporating unsaturation could influence the compound's flexibility, lipophilicity, and ultimately, its fit within a biological target.
Ester Moiety Variation: The methyl ester could be converted to other esters (ethyl, propyl, etc.), amides, or carboxylic acids to probe the importance of this group for hydrogen bonding or hydrolytic stability.
For instance, in SAR studies of 2-phenoxybenzamides, it was found that the substitution pattern of the anilino partial structure and the size of the substituents strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com Similarly, studies on pyrimidine (B1678525) derivatives have demonstrated how different functional groups impact their anti-inflammatory effects. researchgate.net These examples underscore the importance of systematic structural modification in optimizing the biological activity of a lead compound.
Potential in Drug Design and Therapeutic Development for Related Compounds
The structural motif of a phenylpropanoic acid derivative is present in numerous compounds with diverse pharmacological activities, suggesting that derivatives of this compound could serve as valuable scaffolds in drug discovery. The potential for these related compounds spans various therapeutic areas.
The non-steroidal anti-inflammatory drugs (NSAIDs) are a well-known class of drugs, many of which are arylpropionic acid derivatives (e.g., Ibuprofen, Naproxen). This suggests that derivatives of 3-(2-bromophenyl)propanoic acid could be investigated for anti-inflammatory properties.
Furthermore, the ability to modify the core structure allows for the exploration of a wide chemical space. For example, the synthesis of analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine, which are noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), has led to the identification of potent compounds for potential use in treating central nervous system disorders. ebi.ac.uk This highlights how a core scaffold can be elaborated to target specific receptors with high affinity and selectivity.
The development of new derivatives based on the this compound template could lead to the discovery of novel therapeutic agents. The key would be to identify a relevant biological target and then use SAR principles to design and synthesize focused libraries of compounds for screening. The versatility of the phenylpropanoate core, combined with the ability to introduce a wide range of functional groups, makes it an attractive starting point for such endeavors.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of Methyl 3-(2-bromophenyl)propanoate. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR experiments, a complete structural assignment can be achieved.
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the ester functionality.
The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear as a complex multiplet pattern in the downfield region, typically between δ 7.0 and 7.6 ppm. The presence of the bromine atom at the C2 position induces different electronic environments for the four aromatic protons, leading to distinct chemical shifts and coupling patterns.
The aliphatic portion of the molecule gives rise to two characteristic signals. The two protons of the methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) are expected to resonate as a triplet around δ 3.0-3.2 ppm. The adjacent methylene group (CH₂-COO) will also likely appear as a triplet, shifted slightly downfield to approximately δ 2.7-2.9 ppm due to the influence of the ester group. The methyl protons of the ester group (-OCH₃) are predicted to appear as a sharp singlet at approximately δ 3.6-3.7 ppm. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.6 | Multiplet |
| Ar-CH₂- | 3.0 - 3.2 | Triplet |
| -CH₂-COO | 2.7 - 2.9 | Triplet |
| -OCH₃ | 3.6 - 3.7 | Singlet |
Note: These are predicted values. Actual experimental values may vary.
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are anticipated.
The carbonyl carbon of the ester group is the most deshielded, with a predicted chemical shift in the range of δ 170-175 ppm. The carbon atom of the methyl ester group (-OCH₃) is expected to appear around δ 51-52 ppm. vaia.com The two aliphatic methylene carbons will have signals in the range of δ 30-40 ppm.
The six aromatic carbons will produce signals in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around δ 122-125 ppm. The other aromatic carbon signals will be distributed based on their position relative to the bromo and propanoate substituents. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 175 |
| Aromatic C-Br | 122 - 125 |
| Aromatic C-H & C-C | 127 - 140 |
| -OCH₃ | 51 - 52 |
| Ar-CH₂- | 30 - 35 |
| -CH₂-COO | 35 - 40 |
Note: These are predicted values. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. youtube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. Key expected correlations include the cross-peak between the two aliphatic methylene groups (Ar-CH₂- and -CH₂-COO), confirming their sequential arrangement. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl and methylene groups based on the already assigned proton signals. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands.
The FTIR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
ATR-IR is a convenient technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation. The resulting spectrum is generally very similar to that obtained by traditional transmission FTIR, and the same characteristic absorption bands for the ester and bromophenyl groups would be expected.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C-Br | Stretch | 500 - 600 |
Note: These are predicted values. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the confident determination of its elemental formula. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a distinctive isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺), which is a key diagnostic feature.
The theoretically calculated monoisotopic mass of this compound is used to compare against the experimentally measured value from HRMS. This comparison, typically within a few parts per million (ppm), confirms the elemental composition.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrO₂ | chemnet.comepa.gov |
| Monoisotopic Mass | 241.99424 g/mol | epa.gov |
Detailed experimental HRMS fragmentation data for this specific compound are not widely reported in the surveyed scientific literature.
LC-MS and its higher-resolution counterpart, UPLC-MS, are powerful hyphenated techniques ideal for the analysis of this compound, particularly within complex mixtures or for purity assessment. In this setup, the liquid chromatograph first separates the compound from a sample matrix based on its physicochemical properties, such as polarity. The separated compound then enters the mass spectrometer, which serves as a highly specific and sensitive detector.
This approach is invaluable for:
Confirming the presence and identity of the compound in a reaction mixture.
Quantifying the compound's purity by separating it from starting materials, byproducts, or degradation products.
Providing retention time data that is characteristic of the compound under specific chromatographic conditions.
Specific experimental parameters, such as retention times and chromatograms from LC-MS or UPLC-MS analyses of this compound, are not detailed in the available literature.
Collision Cross Section (CCS) is a physical property of an ion that relates to its size, shape, and charge state. It is measured using ion mobility-mass spectrometry (IM-MS). In the absence of experimental IM-MS data, computational methods can be used to predict the CCS value. duke.edu This predicted value serves as a valuable analytical parameter that can aid in the identification of the compound by providing information about its three-dimensional structure in the gas phase. duke.edu
A predicted CCS value can be compared against experimental data or used to build libraries for future identification purposes. For this compound, a predicted CCS value would offer an additional layer of characterization beyond its mass-to-charge ratio.
A specific, computationally predicted Collision Cross Section (CCS) value for this compound is not available in the reviewed public databases.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and stereochemistry. However, its application is contingent on the ability to grow a suitable single crystal of the compound.
This compound is described as a liquid at room temperature. chembk.com Therefore, single-crystal X-ray diffraction analysis would require specialized low-temperature crystallization techniques.
There are no published reports or database entries in the Cambridge Crystallographic Data Centre (CCDC) detailing the single-crystal X-ray structure of this compound. Consequently, data regarding its crystal system, space group, and unit-cell dimensions are not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The presence of the bromophenyl group in this compound makes it an active chromophore. The benzene ring is expected to exhibit characteristic absorption bands in the ultraviolet region. The position and intensity of these absorption maxima (λmax) can be influenced by the substitution pattern on the aromatic ring.
While the compound is expected to absorb in the UV range due to its aromatic system, specific experimental UV-Vis spectral data, including absorption maxima (λmax) and molar absorptivity values, for this compound are not available in the surveyed literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to optimize the molecular geometry and calculate various properties. researchgate.net For Methyl 3-(2-bromophenyl)propanoate, DFT would first be used to find the most stable three-dimensional arrangement of its atoms (the ground-state geometry). From this optimized structure, further properties like vibrational frequencies (simulating an IR spectrum), atomic charges, and orbital energies can be determined.
Illustrative Data Table: Optimized Geometrical Parameters
Disclaimer: The following data is illustrative and represents typical values for a molecule like this compound, as specific computational studies were not found in the public domain. Calculations are hypothetically performed at the B3LYP/6-311G(d,p) level.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (carbonyl) | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-Br | 1.90 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | O=C-O (ester) | 124.5° |
| C-C-Br (aromatic) | 121.0° | |
| Dihedral Angle | C-C-C-C (propanoate chain) | ~178° (anti-periplanar) |
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.
On an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carbonyl and ester groups. Conversely, regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, which would be found near the hydrogen atoms. The MEP surface provides a visual representation of the molecule's relative polarity and reactivity hotspots.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability.
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the HOMO would likely be localized on the electron-rich bromophenyl ring, while the LUMO might be centered on the electron-withdrawing ester group.
Illustrative Data Table: FMO Properties
Disclaimer: The following data is illustrative, based on typical values for substituted aromatic esters. The specific distribution and energy levels for this compound would require dedicated computational analysis.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests moderate to high chemical stability. |
Molecular Dynamics Simulations for Conformational and Interaction Analysis
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations would allow for the exploration of the conformational landscape of this compound, revealing how the propanoate side chain rotates and flexes in relation to the phenyl ring. This is crucial for understanding how the molecule might bind to a receptor or interact with solvent molecules in a real-world system. By simulating the molecule's behavior in different environments (e.g., in water or a nonpolar solvent), one can analyze its flexibility, preferred conformations, and intermolecular interactions.
Theoretical Studies on Reaction Kinetics and Mechanisms
Theoretical studies can predict the feasibility and pathways of chemical reactions involving this compound. For instance, studying its hydrolysis would involve mapping the potential energy surface of the reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.
Methods like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with master equation analysis can be used to compute temperature- and pressure-dependent rate coefficients for unimolecular or bimolecular reactions. nih.gov For a related compound, methyl propanoate, theoretical studies have investigated its decomposition and isomerization kinetics, identifying dominant reaction channels at different temperatures. nih.gov Similar studies for this compound could elucidate its thermal stability and predict its degradation pathways, for example, by calculating the energy barriers for key reaction steps like ester hydrolysis or reactions involving the bromophenyl group. nih.gov
Prediction of Reactivity Descriptors and Spectroscopic Properties
From the outputs of quantum chemical calculations, a variety of reactivity descriptors can be calculated. These descriptors quantify aspects of a molecule's reactivity.
Illustrative Data Table: Predicted Reactivity Descriptors
Disclaimer: The following data is illustrative and represents values derived from hypothetical DFT calculations. The actual values would need to be determined by specific computation.
| Descriptor | Definition | Predicted Value | Implication |
| Ionization Potential (I) | I ≈ -E(HOMO) | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | 1.8 eV | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.67 eV | A measure of electrophilic character. |
Furthermore, theoretical calculations can predict spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions. researchgate.net Similarly, by calculating vibrational frequencies and their corresponding intensities, a theoretical infrared (IR) spectrum can be generated, which can be compared with experimental spectra to confirm the structure of the molecule.
In Silico Screening for Biological Interactions and Drug Discovery
Extensive searches of scientific literature and databases have revealed a significant gap in the computational and theoretical chemistry studies of this compound. At present, there are no publicly available research findings or data detailing the in silico screening of this specific compound for its biological interactions or potential applications in drug discovery.
While computational methods such as molecular docking and virtual screening are commonly employed to predict the biological targets and therapeutic potential of chemical compounds, it appears that this compound has not yet been the subject of such investigations. The scientific community has explored related brominated compounds and propanoate derivatives in various computational studies, but direct research on this molecule is absent from the current body of published work.
Consequently, there are no detailed research findings, including binding affinities, interaction models with specific biological targets, or predictive pharmacokinetic properties, to report for this compound. The generation of data tables summarizing its performance in in silico assays is therefore not possible. This lack of data highlights a potential area for future research, where the application of computational models could elucidate the pharmacological potential of this compound.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing Methyl 3-(2-bromophenyl)propanoate. Current methods may rely on traditional chemical processes that can be resource-intensive. Green chemistry principles could be applied to devise novel synthetic pathways. This could involve the use of biocatalysts, such as enzymes, or the development of catalytic systems that operate under milder conditions, reducing energy consumption and waste generation. For instance, research into a low-temperature, low-pressure process for the single-step hydrocarbonylation of ethylene (B1197577) to propionic acid using a homogeneous iodine-promoted Mo(CO)6 catalyst has shown promise for more efficient propionate (B1217596) synthesis. researchgate.net
Exploration of New Catalytic Transformations and Functionalization Strategies
The bromine atom on the phenyl ring of this compound offers a reactive site for various catalytic transformations. Future investigations could explore novel cross-coupling reactions to introduce new functional groups, thereby creating a diverse library of derivatives. The development of new catalysts, including those based on earth-abundant metals, could lead to more cost-effective and sustainable functionalization strategies. The screening of over 80 catalytic materials for the condensation of formaldehyde (B43269) with propionic acid has identified group V metals on amorphous silica (B1680970) as highly effective, with a 20% Nb/SiO2 catalyst showing significant activity and stability. researchgate.net These findings open doors for further exploration of catalytic systems for related transformations.
Identification of Undiscovered Biological Activities and Therapeutic Potential
The biological activities of this compound and its derivatives remain a largely unexplored area. Given that many pharmaceuticals contain halogenated aromatic moieties, this compound could serve as a scaffold for the development of new therapeutic agents. Future research should involve systematic screening of this compound and its analogs for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com For example, studies on glucosinolate breakdown products have shown cytotoxic activity against various human cell lines. mdpi.com This suggests that bromo-substituted compounds like this compound could exhibit interesting biological effects worth investigating.
Advanced Materials Science Applications and Polymer Chemistry Integration
The unique chemical structure of this compound makes it a candidate for applications in materials science. It could be used as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical properties. Research on the synthesis of methyl (Z)- and (E)-2-methyl-(3-D)propenoates and their incorporation into polymethacrylates demonstrates how related esters can be utilized in polymer chemistry. researchgate.net Future work could explore the polymerization of this compound or its derivatives to create new materials with advanced functionalities.
Integration of Artificial Intelligence and Machine Learning in Chemical Compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
